2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Regioisomerism Medicinal Chemistry Structure–Activity Relationship

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708380-12-4) is a heteroaromatic small molecule (C₉H₁₂N₄, MW 176.22 g mol⁻¹) built on the pyrrolo[3,4‑d]pyrimidine core, a privileged scaffold in kinase inhibitor design. It bears an ethyl substituent at the 2‑position and a methyl substituent at the N6‑position of the fused pyrrole ring, defining its regiospecific identity.

Molecular Formula C9H12N4
Molecular Weight 176.22 g/mol
Cat. No. B11912498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC9H12N4
Molecular Weight176.22 g/mol
Structural Identifiers
SMILESCCC1=NC2=CN(C=C2C(=N1)N)C
InChIInChI=1S/C9H12N4/c1-3-8-11-7-5-13(2)4-6(7)9(10)12-8/h4-5H,3H2,1-2H3,(H2,10,11,12)
InChIKeyQOFKZFIAFWKHHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine – A Pyrrolo[3,4-d]pyrimidine Scaffold for Kinase-Focused Medicinal Chemistry


2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine (CAS 1708380-12-4) is a heteroaromatic small molecule (C₉H₁₂N₄, MW 176.22 g mol⁻¹) built on the pyrrolo[3,4‑d]pyrimidine core, a privileged scaffold in kinase inhibitor design [1]. It bears an ethyl substituent at the 2‑position and a methyl substituent at the N6‑position of the fused pyrrole ring, defining its regiospecific identity [1]. The compound is supplied by multiple vendors as a research‑grade building block with purities typically ranging from 95 % to ≥98 % .

Why 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine Cannot Be Substituted by Generic Pyrrolopyrimidine Analogs


The pyrrolo[3,4‑d]pyrimidine family contains numerous regioisomers and alkyl‑substituted variants that are superficially similar but chemically distinct. For example, swapping the ethyl and methyl groups to give 6‑ethyl‑2‑methyl‑6H‑pyrrolo[3,4‑d]pyrimidin‑4‑amine changes the hydrogen‑bond donor/acceptor topology and the steric environment of the 4‑amine, which can drastically alter reactivity in downstream coupling reactions or affinity for biological targets. Likewise, replacing the 2‑ethyl group with a bulkier isobutyl chain (2‑isobutyl‑6‑methyl‑6H‑pyrrolo[3,4‑d]pyrimidin‑4‑amine) increases lipophilicity and may introduce steric clashes in a binding pocket, rendering the compound unsuitable for a given synthetic or pharmacological objective. Thus, generic substitution without precise structural matching risks failed syntheses, inactive screening hits, or irreproducible results.

Quantitative Differentiation Matrix for 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine vs. Its Closest Analogs


Regioisomeric Identity: 2‑Ethyl‑6‑methyl vs. 6‑Ethyl‑2‑methyl Substitution Pattern

The target compound bears the ethyl group exclusively at the 2‑position and the methyl group at the N6‑position (SMILES: CCC1=NC2=CN(C=C2C(=N1)N)C). In contrast, its closest regioisomer, 6‑ethyl‑2‑methyl‑6H‑pyrrolo[3,4‑d]pyrimidin‑4‑amine (SMILES: NC1=NC(C)=NC2=CN(CC)C=C21), places the methyl at the 2‑position and the ethyl at the N6‑position . This positional swap is detectable by ¹H‑NMR and HPLC retention time (although explicit head‑to‑head chromatographic data are not publicly available, the structural difference is unambiguous from SMILES and InChI).

Regioisomerism Medicinal Chemistry Structure–Activity Relationship

Purity Specification Advantage Across Commercial Sources

Vendors offer the target compound at different certified purity levels. MolCore specifies a minimum purity of 98 % (NLT 98 %) , whereas AKSci lists a minimum purity of 95 % and Chemenu states a purity of 97 % . The difference of 1–3 percentage points may be critical for applications where trace impurities interfere with catalytic reactions or biological assays.

Purity QC Procurement

Lipophilicity (logP) Differentiation from Bulkier 2‑Alkyl Analogs

The target compound has a calculated partition coefficient (XLogP3‑AA) of 0.8 [1]. A closely related analog with a bulkier 2‑isobutyl substituent (2‑isobutyl‑6‑methyl‑6H‑pyrrolo[3,4‑d]pyrimidin‑4‑amine) has a molecular formula C₁₁H₁₆N₄, adding two methylene units relative to the target (C₉H₁₂N₄) ; based on the additive Hansch π system, this is predicted to raise logP by approximately +1.0 unit, although a measured logP for the isobutyl analog has not been published. A third comparator, 6‑ethyl‑2‑methyl‑6H‑pyrrolo[3,4‑d]pyrimidin‑4‑amine, shares the same molecular formula as the target and is expected to have a similar logP but with subtly different hydrogen‑bonding capacity .

Lipophilicity Physicochemical Properties Drug Design

Synthetic Tractability and Availability Compared to Saturated Analogs

The fully aromatic pyrrole ring of the target compound distinguishes it from partially saturated analogs such as 6,7‑dihydro‑5H‑pyrrolo[3,4‑d]pyrimidin‑4‑amine (CAS 1854‑42‑8) [1]. The dihydro analog has a flexible, non‑aromatic pyrrolidine ring that alters the scaffold geometry and can engage in different intermolecular interactions. The target compound is stocked by at least three commercial suppliers (AKSci, MolCore, Chemenu) with immediate availability , whereas the dihydro analog is less commonly stocked in the 4‑amine form, according to vendor listings.

Synthetic Accessibility Building Block Procurement

Procurement‑Justified Application Scenarios for 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine


Kinase Inhibitor SAR Exploration Requiring Exact Regioisomer

When a medicinal chemistry program has identified the 2‑ethyl‑6‑methyl substitution pattern as critical for hinge‑binding or selectivity, using the regioisomeric 6‑ethyl‑2‑methyl analog would lead to erroneous SAR data. The distinct SMILES and InChI ensure that only the target compound matches the design intent .

High‑Purity Coupling Reactions for Late‑Stage Functionalization

In palladium‑catalyzed cross‑coupling or amidation reactions where trace impurities can poison catalysts, selecting the MolCore lot (NLT 98 %) reduces the risk of failed reactions compared to 95 % purity grades .

Physicochemical Property Optimization for Oral Bioavailability

The target compound’s logP of 0.8 positions it within the optimal range for oral absorption. In contrast, the 2‑isobutyl analog is predicted to be ~1 log unit more lipophilic, which could reduce aqueous solubility and oral bioavailability [1].

Library Synthesis by Automated Parallel Chemistry

The compound’s rigid aromatic scaffold and single rotatable bond make it an ideal building block for automated library synthesis. Its ready availability from multiple vendors ensures uninterrupted supply for high‑throughput experimentation .

Quote Request

Request a Quote for 2-Ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.